Thiophene-2,5-diyldimethanamine
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Overview
Description
Thiophene-2,5-diyldimethanamine is an organic compound with the molecular formula C₆H₁₀N₂S It features a thiophene ring substituted with two aminomethyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2,5-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of thiophene-2,5-dicarboxaldehyde with ammonia or primary amines under reductive amination conditions. This process typically uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Thiophene-2,5-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form thiophene-2,5-diyldimethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Thiophene-2,5-diyldinitro compounds.
Reduction: Thiophene-2,5-diyldimethanol.
Substitution: Thiophene derivatives with various functional groups replacing the amino groups.
Scientific Research Applications
Chemistry
Thiophene-2,5-diyldimethanamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials, including conductive polymers and organic semiconductors.
Biology
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility allows for the creation of products with specific properties tailored to various applications.
Mechanism of Action
The mechanism by which thiophene-2,5-diyldimethanamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarboxaldehyde: A precursor in the synthesis of thiophene-2,5-diyldimethanamine.
Thiophene-2,5-diyldimethanol: A reduced form of this compound.
2,5-Diaminothiophene: A compound with similar amino substitutions but different reactivity.
Uniqueness
This compound is unique due to its dual aminomethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the design of functional materials and pharmaceuticals.
Biological Activity
Thiophene-2,5-diyldimethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by a thiophene core with two methylene groups. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors. The amino groups present in the compound facilitate hydrogen bonding and electrostatic interactions crucial for modulating biological activity. This binding can inhibit enzymatic pathways or alter receptor functions, leading to various therapeutic effects.
Biological Activities
Thiophene derivatives have been reported to exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated significant antimicrobial effects against methicillin-resistant strains .
- Anti-inflammatory Properties : Compounds derived from thiophene have been noted for their potential in reducing inflammation, which is critical in treating conditions such as arthritis and other inflammatory diseases .
- Antitumor Activity : Research indicates that some thiophene-based compounds exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiophene derivatives for their biological activities:
- Antimicrobial Evaluation :
- Anti-inflammatory Effects :
- Antitumor Activity :
Table 1: Summary of Biological Activities of Thiophene Derivatives
Activity Type | Examples | Observed Effects |
---|---|---|
Antimicrobial | Spiro-indoline-oxadiazole derivatives | MIC 2-4 μg/ml against C. difficile |
Anti-inflammatory | Various substituted thiophenes | Inhibition of pro-inflammatory cytokines |
Antitumor | Thiophene derivatives | Cytotoxicity against cancer cell lines |
Table 2: Comparative Study of Thiophene Derivatives
Compound Name | Activity Type | MIC (μg/ml) | Notes |
---|---|---|---|
Spiro-indoline-oxadiazole derivative | Antimicrobial | 2-4 | High efficacy against C. difficile |
1-(2,5-dimethylthiophen-3-yl)-1-hydroxyurea | Anti-inflammatory | N/A | Significant reduction in cytokine levels |
Various thiophenes | Antitumor | N/A | Enhanced cytotoxic effects on cancer cells |
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C6H10N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 |
InChI Key |
WDCMUMFZOCYWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CN)CN |
Origin of Product |
United States |
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